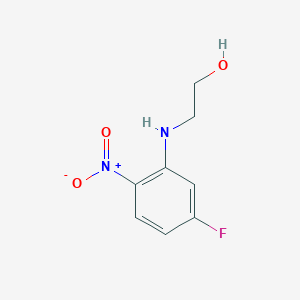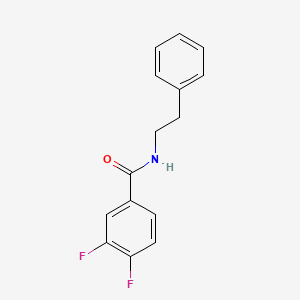![molecular formula C12H15IN2 B8620643 [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine
Overview
Description
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core with an iodine atom at the 5-position and a dimethylaminoethyl side chain at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine typically involves the iodination of an indole precursor followed by the introduction of the dimethylaminoethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indole ring. The resulting 5-iodoindole can then be reacted with N,N-dimethylethanolamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding indole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: 2-(1H-indol-3-yl)-N,N-dimethylethanamine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a bromine atom instead of iodine.
2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a chlorine atom instead of iodine.
2-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine imparts unique properties to the compound, such as increased molecular weight and potential for specific interactions with biological targets. The iodine atom can also influence the compound’s reactivity and stability compared to its halogenated analogs .
Properties
Molecular Formula |
C12H15IN2 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-(5-iodo-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H15IN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
XYQLQZJFTUUKHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile](/img/structure/B8620566.png)


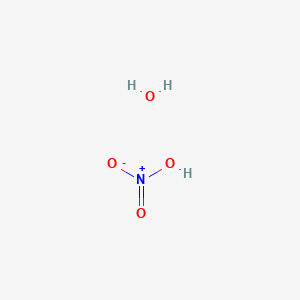
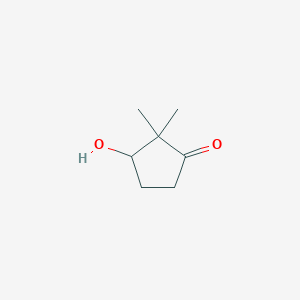
![6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine](/img/structure/B8620610.png)
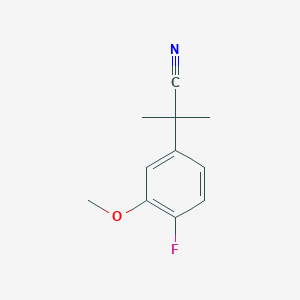
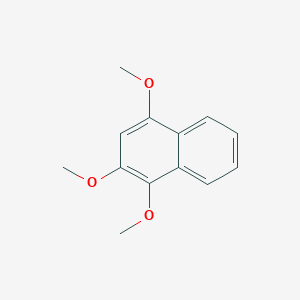
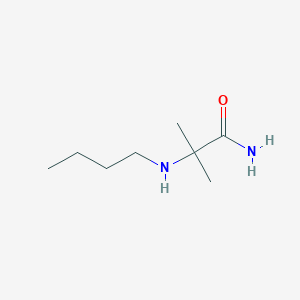
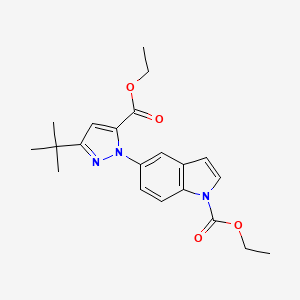
![3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)
